6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
6-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h5-6,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDPUHJSFWMJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NCCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of fluorinated aniline derivatives, which undergo cyclization in the presence of catalysts such as palladium or platinum. The reaction conditions often involve elevated temperatures and the use of solvents like toluene or ethanol to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation techniques with catalysts like palladium on carbon (Pd/C) can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Oxidation to Quinoline Derivatives
6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline undergoes oxidative dehydrogenation to form the corresponding quinoline derivative. A Ru-based catalyst system enables selective oxidation using molecular oxygen as the terminal oxidant .
| Substrate | Product | Catalyst | Yield | Conditions |
|---|---|---|---|---|
| 6-Fluoro-8-methyl-THQ | 6-Fluoro-8-methylquinoline | RuTsDPEN/MIL-101(Cr) | 90% | O₂, 100°C, 24 h, toluene |
Mechanistic Insights :
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The reaction proceeds via an intermediate addition product between the tetrahydroquinoline and the catalyst, followed by dehydrogenation .
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Hydrogen peroxide generated in situ acts as a co-oxidant, detected via UV-Vis spectroscopy .
Alkylation and Acylation Reactions
The nitrogen atom in the tetrahydroquinoline ring participates in alkylation and acylation. For example:
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N-Acetylation : Reaction with acetyl chloride in the presence of a base yields the N-acetyl derivative .
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Sulfonamide Formation : 2-Bromophenethylsulfonamide intermediates have been synthesized via nucleophilic substitution .
Example Reaction :
text6-Fluoro-8-methyl-THQ + Ac₂O → N-Acetyl-6-fluoro-8-methyl-THQ
Conditions: Pyridine, 0°C to RT, 12 h .
Cyclization via Acid Catalysis
Acid-mediated cyclization is a key strategy for functionalizing tetrahydroquinolines. For instance, BF₃·OEt₂ promotes Pictet–Spengler condensations with aldehydes to form fused-ring systems .
Case Study :
-
Substrate : 6-Fluoro-8-methyl-THQ + aldehyde
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Product : Tetrahydroisoquinoline derivatives
Reductive Amination
Reductive amination modifies the tetrahydroquinoline scaffold. Using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, secondary amines are synthesized .
Example :
text6-Fluoro-8-methyl-THQ + Ketone → N-Alkylated derivative
Conditions: NaBH₃CN, MeOH, RT, 12 h .
Chiral Resolution
Racemic 6-fluoro-8-methyl-THQ can be resolved into enantiomers using chiral auxiliaries. A reported method involves:
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Step 1 : Formation of N-phthaloyl derivatives.
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Step 2 : Recrystallization from toluene or ethanol to enrich enantiomers .
| Method | Enantiomer | Purity Improvement |
|---|---|---|
| Melt recrystallization | (R)-enantiomer | 80% → 98% ee |
| HCl salt recrystallization | (S)-enantiomer | 50% → 90% ee |
Multi-Component Reactions (MCRs)
MCRs enable rapid diversification. For example, Knoevenagel-Michael-Thorpe-Ziegler cascades generate complex heterocycles .
Representative Reaction :
text6-Fluoro-8-methyl-THQ + Malononitrile + β-Nitro Styrene → Polycyclic product
Conditions: PPA, reflux, 12 h .
Functional Group Transformations
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Nitro Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro groups to amines .
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Ester Saponification : NaOH in aqueous ethanol hydrolyzes esters to carboxylic acids .
Comparative Reactivity Data
The fluorine and methyl substituents influence reaction outcomes:
Key Challenges
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
One of the primary applications of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline is as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer properties. Research has indicated that quinoline derivatives can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The compound's structure allows it to interact effectively with biological targets, enhancing its potential as a drug candidate.
Antibacterial Activity
In addition to its anticancer properties, this compound has been explored for its antibacterial effects. Studies suggest that modifications to the quinoline structure can lead to compounds that exhibit significant antibacterial activity against various pathogens. This makes it a valuable component in the development of new antibiotics.
Material Science Applications
Development of Novel Materials
The compound is also utilized in material science for developing novel materials with specific electronic and optical properties. Its unique chemical structure contributes to enhanced performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of fluorine enhances the compound's stability and electronic characteristics, making it suitable for advanced material applications.
Case Studies
-
Histone Deacetylase Inhibition
A study utilized this compound as part of a series aimed at developing HDAC inhibitors. The results demonstrated that modifications to the compound could enhance its inhibitory activity against HDACs associated with various cancers. The pharmacophore model developed from this research provided insights into structural requirements for activity . -
Antibacterial Screening
Another case study focused on screening derivatives of this compound against common bacterial strains. The findings indicated that certain modifications led to compounds with significant antibacterial properties. This research highlighted the compound's versatility and potential in antibiotic development.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogues and their properties are summarized below:
Key Observations :
- Substituent Position: The position of substituents significantly impacts molecular interactions.
- Electron Effects : Fluorine at position 6 increases electron-withdrawing effects, enhancing stability against oxidation and directing electrophilic substitutions to adjacent positions. Methyl at position 8 contributes to lipophilicity, improving blood-brain barrier penetration for CNS targets .
- Molecular Weight: The combined substituents in 6-F-8-Me-THQ increase molecular weight (165.21) compared to monosubstituted analogues (e.g., 151.18 for 6-Fluoro-THQ), influencing solubility and pharmacokinetics .
Stability and Reactivity
- Thermal Stability : Methyl groups generally increase thermal stability, while fluorine enhances resistance to metabolic degradation.
- Reactivity : The 6-fluoro group directs electrophilic attacks to positions 5 or 7, enabling regioselective functionalization. Methyl at position 8 may sterically hinder reactions at the adjacent C7 position .
Biological Activity
6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline (CAS No. 953908-72-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a tetrahydroquinoline scaffold with a fluorine atom at the 6-position and a methyl group at the 8-position. This structural configuration is crucial for its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in disease pathways. For example, it acts as an inhibitor of nitric oxide synthase (NOS), which is implicated in neurodegenerative disorders and pain pathways .
- Receptor Modulation : It may also modulate receptors involved in cancer progression and inflammation, enhancing its potential as an anticancer agent .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro testing against various cancer cell lines has demonstrated significant cytotoxicity. For instance, compounds derived from this structure exhibited GI50 values (concentration required to inhibit cell growth by 50%) as low as 38 µM against ovarian cancer cells (SKOV-3) and were more effective than some existing treatments .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Activity : It has shown activity against both gram-positive and gram-negative bacteria. The presence of the fluorine atom enhances its binding affinity to bacterial enzymes, making it a candidate for further development as an antibacterial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 6 | Fluorine | Increases binding affinity |
| 8 | Methyl | Enhances selectivity towards targets |
| Variations | Other halogens | Modulate potency and selectivity |
Study on Anticancer Activity
In a recent study published in RSC Medicinal Chemistry, derivatives of tetrahydroquinoline were synthesized and evaluated for their anticancer properties. The study found that specific modifications at the C-7 position significantly affected the compounds' efficacy against SKOV-3 cells. For example, a derivative with a cyclopropyl group at C-7 exhibited a GI50 value of 13.14 µM, indicating potent anticancer activity .
Study on Antimicrobial Activity
Another research effort focused on synthesizing derivatives based on the tetrahydroquinoline scaffold. These derivatives were tested for their antimicrobial properties against various pathogens. The results indicated that modifications at the C-8 position could enhance antimicrobial efficacy while maintaining low toxicity levels in human cell lines.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via fluorination of a pre-functionalized tetrahydroquinoline precursor. A common approach involves using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide under inert conditions (e.g., nitrogen atmosphere) to avoid side reactions. Reaction temperatures typically range from 0°C to reflux, with acetonitrile or dichloromethane as solvents .
- Optimization : Yield and purity depend on stoichiometric ratios, reaction time, and catalyst selection. For example, palladium catalysts may enhance regioselectivity during fluorination .
Q. How do fluorine and methyl substituents influence the electronic properties of the tetrahydroquinoline core?
- Analysis : The fluorine atom at position 6 introduces strong electron-withdrawing effects, altering the electron density of the aromatic ring. This enhances electrophilic substitution reactivity at adjacent positions. The methyl group at position 8 contributes steric bulk, potentially hindering certain reactions (e.g., nucleophilic attack) while improving lipophilicity for biological studies .
- Techniques : NMR spectroscopy (e.g., NMR) and computational modeling (DFT) are critical for mapping electronic effects .
Q. What analytical techniques are recommended for characterizing this compound?
- Methods :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and / NMR for molecular weight and connectivity.
- Purity Assessment : HPLC with UV detection or GC-MS to monitor byproducts.
- Fluorine Analysis : NMR or X-ray crystallography for regiochemical verification .
Advanced Research Questions
Q. How does regioselectivity in fluorination impact the synthesis of this compound derivatives?
- Mechanistic Insight : Fluorination agents like Selectfluor favor electrophilic substitution at electron-rich positions. Competing pathways (e.g., C-6 vs. C-7 fluorination) can arise due to steric hindrance from the methyl group. Kinetic studies using time-resolved spectroscopy can resolve these pathways .
- Data Contradictions : Some studies report lower yields when methyl groups are present due to steric clashes, while others suggest methyl groups stabilize transition states .
Q. What strategies mitigate instability of this compound under oxidative conditions?
- Stabilization Methods :
- Storage : Under inert gas (argon) at -20°C to prevent decomposition.
- Additives : Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w in solution.
- Derivatization : Converting the free amine to a hydrochloride salt improves stability .
Q. How does this compound interact with biological targets, and what structural analogs enhance activity?
- Biological Mechanism : The fluorine atom enhances hydrogen-bonding interactions with enzymes (e.g., kinases) or receptors. Methyl substitution improves membrane permeability. Comparative studies with analogs like 6-Chloro-8-methyl-THQ reveal fluorine’s superior electronegativity for target binding .
- SAR Table :
| Compound | EC (nM) | LogP |
|---|---|---|
| 6-Fluoro-8-methyl-THQ | 12.5 | 2.8 |
| 6-Chloro-8-methyl-THQ | 45.3 | 3.1 |
| 8-Methyl-THQ (no halogen) | >1000 | 2.5 |
| Data derived from enzyme inhibition assays . |
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Scale-Up Issues :
- Chirality Control : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution.
- Purification : Simulated moving bed (SMB) chromatography for large-scale enantiomer separation.
- Yield Trade-offs : Pilot studies show a 15-20% yield drop at >100g scale due to side reactions .
Contradictions and Resolutions
- Fluorination Efficiency : reports 85% yield using Selectfluor, while cites <60% for similar conditions. Resolution: Trace moisture or oxygen may degrade fluorinating agents; rigorous drying of solvents/reactants is critical .
- Biological Activity : Some studies highlight potent kinase inhibition, while others note low solubility limiting in vivo efficacy. Resolution: Prodrug strategies (e.g., phosphate ester derivatives) improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
